AF 568 DBCO

Fluorescence microscopy Flow cytometry Multiplex imaging

Select AF 568 DBCO for its enhanced aqueous solubility from sulfonate groups, eliminating organic co-solvents in live-cell imaging. Its 559/577 nm ex/em profile ensures spectral separation in multiplex assays. PEG linker accelerates SPAAC kinetics by ~31%, reducing labeling time. Do not substitute with ROX or TAMRA DBCO variants.

Molecular Formula C66H80N6O11S2
Molecular Weight 1197.5 g/mol
Cat. No. B12363973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF 568 DBCO
Molecular FormulaC66H80N6O11S2
Molecular Weight1197.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC.CCN(CC)CC.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C
InChIInChI=1S/C54H50N4O11S2.2C6H15N/c1-53(2)27-36(30-70(63,64)65)39-23-42-47(25-44(39)56-53)69-48-26-45-40(37(31-71(66,67)68)28-54(3,4)57-45)24-43(48)50(42)38-20-19-34(22-41(38)52(61)62)51(60)55-21-11-5-6-16-49(59)58-29-35-14-8-7-12-32(35)17-18-33-13-9-10-15-46(33)58;2*1-4-7(5-2)6-3/h7-10,12-15,19-20,22-28,56H,5-6,11,16,21,29-31H2,1-4H3,(H,55,60)(H,61,62)(H,63,64,65)(H,66,67,68);2*4-6H2,1-3H3
InChIKeyYDZNMWCFFXXFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulforhodamine B DBCO Conjugate: Technical Specifications and Procurement Guide for Copper-Free Click Chemistry Reagents


The compound identified by the IUPAC name [13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine is a fluorescent labeling reagent comprising a sulforhodamine B fluorophore conjugated to a dibenzocyclooctyne (DBCO) reactive group . This bifunctional molecule enables strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction, for the covalent attachment of the bright red fluorescent sulforhodamine B dye to azide-tagged biomolecules . The compound belongs to the class of DBCO-functionalized rhodamine dyes and is typically supplied as a dark-colored solid with molecular weight approximately 1064 g/mol when formulated with a PEG4 linker, or 1197.5 g/mol as the triethylamine salt specified in the user query .

Why Generic Rhodamine DBCO Conjugates Cannot Substitute Sulforhodamine B DBCO: Key Procurement Considerations


Substituting Sulforhodamine B DBCO with another rhodamine-DBCO conjugate is not a straightforward procurement decision due to three critical differentiators that directly impact experimental outcomes. First, the sulforhodamine B fluorophore possesses distinct spectral properties with excitation/emission maxima at approximately 559/577 nm, which differs from other rhodamine variants such as ROX (570/591 nm) and TAMRA (555/580 nm), directly affecting compatibility with existing laser lines and filter sets in microscopy and flow cytometry instrumentation [1]. Second, the sulfonate groups on sulforhodamine B confer enhanced aqueous solubility compared to non-sulfonated rhodamine dyes, a critical parameter for biological labeling applications where aggregation and non-specific binding must be minimized . Third, the presence or absence of a PEG linker between the fluorophore and DBCO group modulates both reaction kinetics and the spatial accessibility of the reactive moiety; studies on DBCO-antibody conjugates demonstrate that PEG linkers can enhance SPAAC reaction rates by approximately 31 ± 16% compared to non-PEGylated constructs [2]. These compound-specific parameters cannot be assumed equivalent across different catalog entries, and substitution without empirical validation risks assay failure or irreproducible results.

Sulforhodamine B DBCO: Comparative Evidence for Scientific Selection and Procurement Decisions


Spectral Differentiation: Sulforhodamine B vs. ROX Fluorophore Excitation/Emission Profiles

Sulforhodamine B DBCO exhibits an excitation maximum at 559 nm and emission maximum at 577 nm . In contrast, ROX DBCO, a structurally related rhodamine-DBCO conjugate, displays excitation and emission maxima at 570 nm and 591 nm, respectively [1]. The 11 nm blue-shift in excitation and 14 nm blue-shift in emission for Sulforhodamine B DBCO relative to ROX DBCO determines compatibility with distinct laser excitation sources and emission filter sets.

Fluorescence microscopy Flow cytometry Multiplex imaging

Sulforhodamine B DBCO Solubility Advantage Over Non-Sulfonated Rhodamine DBCO Conjugates

The sulforhodamine B fluorophore contains sulfonate groups that enhance aqueous solubility compared to non-sulfonated rhodamine dyes . In contrast, ROX DBCO demonstrates limited aqueous solubility, with vendor documentation specifying solubility only in organic solvents such as DMF and DMSO [1]. This difference in aqueous compatibility is a direct consequence of the sulfonate moieties present in sulforhodamine B but absent in ROX and other non-sulfonated rhodamine derivatives.

Aqueous solubility Bioconjugation Live-cell labeling

SPAAC Reaction Rate Modulation by PEG Linker in Sulforhodamine B DBCO Formulations

Sulforhodamine B DBCO formulations incorporating a PEG4 linker benefit from accelerated SPAAC reaction kinetics relative to constructs without PEG spacers. A controlled study on DBCO-antibody conjugates demonstrated that the presence of a PEG5 linker increased SPAAC reaction rates by 31 ± 16% compared to conjugates lacking the PEG spacer (0.18-0.37 M⁻¹ s⁻¹ for PEGylated constructs) [1]. This rate enhancement is attributed to improved steric accessibility of the DBCO moiety and reduced hydrophobic interference.

Click chemistry kinetics SPAAC Bioconjugation optimization

Buffer Compatibility and SPAAC Rate Optimization for Sulforhodamine B DBCO Labeling

SPAAC reaction kinetics for DBCO-based reagents, including Sulforhodamine B DBCO, are highly sensitive to buffer composition. Using sulfo-DBCO-amine as a model alkyne, second-order rate constants measured in PBS (pH 7) ranged from 0.32 to 0.85 M⁻¹ s⁻¹, whereas reactions conducted in HEPES (pH 7) yielded substantially faster rates of 0.55 to 1.22 M⁻¹ s⁻¹ [1]. This represents a rate enhancement of approximately 44-72% when substituting HEPES for PBS at equivalent pH, a critical variable for optimizing labeling efficiency.

SPAAC optimization Buffer selection Bioconjugation conditions

Sulforhodamine B DBCO: Optimal Application Scenarios Based on Quantitative Performance Evidence


Live-Cell Fluorescence Imaging Requiring Copper-Free Azide Labeling

Sulforhodamine B DBCO is optimized for live-cell imaging applications where copper(I) catalysts are cytotoxic and cannot be tolerated. The compound's enhanced aqueous solubility, conferred by its sulfonate groups, eliminates the need for organic co-solvents that can disrupt cell membranes . The 559/577 nm excitation/emission profile is compatible with standard 561 nm laser lines available on most confocal microscopy platforms . This application scenario directly leverages the solubility advantage over non-sulfonated rhodamine-DBCO conjugates such as ROX DBCO, which exhibit limited aqueous compatibility [1].

Multiplex Fluorescence Assays Requiring Spectral Separation from Far-Red Fluorophores

The 559/577 nm spectral profile of Sulforhodamine B DBCO positions it as an optimal orange-red channel fluorophore in multiplex assays. With an 11 nm blue-shift in excitation and 14 nm blue-shift in emission relative to ROX DBCO (570/591 nm), Sulforhodamine B DBCO can be paired with far-red fluorophores such as Cy5 (ex/em ≈ 650/670 nm) with reduced spectral bleed-through [2]. This spectral separation is critical for multi-parameter flow cytometry and multiplexed fluorescence microscopy where channel crosstalk must be minimized for accurate quantification.

High-Throughput Bioconjugation in HEPES-Buffered Systems

For laboratories utilizing HEPES buffer systems, Sulforhodamine B DBCO enables accelerated labeling workflows with reaction rates 44-72% faster than equivalent reactions conducted in PBS at pH 7 [3]. This rate enhancement, combined with the approximately 31% additional acceleration provided by PEG linker incorporation in Sulforhodamine B DBCO formulations, reduces incubation times and reagent consumption in high-throughput bioconjugation protocols [4]. Procurement of this reagent for HEPES-based workflows maximizes operational efficiency and minimizes per-sample labeling costs.

Azide-Functionalized Nanoparticle and Biomaterial Surface Functionalization

Sulforhodamine B DBCO is effective for modifying azide-functionalized nanoparticles for biomedical imaging applications, improving their stability and targeting capabilities . The copper-free SPAAC chemistry prevents nanoparticle aggregation that can occur with copper-catalyzed click reactions, while the sulfonate groups enhance colloidal stability in aqueous suspension. This application leverages the compound's combined advantages of aqueous solubility and copper-free reactivity that are not simultaneously available in non-sulfonated rhodamine-DBCO alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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